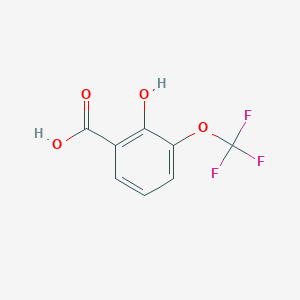2-Hydroxy-3-(trifluoromethoxy)benzoic acid
CAS No.: 773873-50-0
Cat. No.: VC2232282
Molecular Formula: C8H5F3O4
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 773873-50-0 |
|---|---|
| Molecular Formula | C8H5F3O4 |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | 2-hydroxy-3-(trifluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) |
| Standard InChI Key | SDFAGXLFYRIEBD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
2-Hydroxy-3-(trifluoromethoxy)benzoic acid is an organic compound with the CAS Registry Number 773873-50-0. It belongs to the class of substituted benzoic acids, featuring both a hydroxyl group and a trifluoromethoxy group on its aromatic ring . The molecular formula of this compound is C8H5F3O4, with a corresponding molecular weight of 222.12 g/mol .
Structural Characteristics
The compound's structure is characterized by a benzoic acid core with two key functional groups:
-
A hydroxyl (-OH) group at the 2-position (ortho to the carboxylic acid group)
-
A trifluoromethoxy (-OCF3) group at the 3-position
This specific arrangement of functional groups distinguishes it from related compounds such as 3-hydroxy-2-(trifluoromethyl)benzoic acid or ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate, which feature different substitution patterns and group positions . The presence of the trifluoromethoxy group, which contains three fluorine atoms, contributes to the compound's unique physicochemical properties, including enhanced lipophilicity and metabolic stability.
Physical and Chemical Properties
Physical Properties
2-Hydroxy-3-(trifluoromethoxy)benzoic acid appears as a solid at room temperature with a defined melting point range. The key physical properties of this compound are summarized in Table 1:
Table 1: Physical Properties of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
| Property | Value | Determination Method |
|---|---|---|
| Melting Point | 132-133°C | Experimental (in hexane) |
| Boiling Point | 265.1±40.0°C | Predicted |
| Density | 1.577±0.06 g/cm³ | Predicted |
| Appearance | Solid | - |
| Solubility | Sparingly soluble in water, more soluble in organic solvents | Typical for similar compounds |
The compound has a relatively high melting point, which is characteristic of carboxylic acids that can form hydrogen bonds through both the carboxyl and hydroxyl groups .
Chemical Properties
The chemical reactivity of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid is influenced by its functional groups:
-
The carboxylic acid group (-COOH) can undergo typical reactions such as esterification, amidation, and salt formation.
-
The hydroxyl group at the 2-position can participate in hydrogen bonding and may be involved in chelation with metals.
-
The trifluoromethoxy group (-OCF3) is generally chemically stable but influences the electronic properties of the aromatic ring.
A notable chemical property of this compound is its acidity, with a predicted pKa value of 2.31±0.10 . This indicates that the compound is a moderately strong acid, which is expected for a benzoic acid derivative.
Synthesis Methods
Challenges in Synthesis
Comparative Analysis
Comparison with Similar Compounds
To better understand the properties and potential applications of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, it is useful to compare it with structurally related compounds. Table 2 presents such a comparison:
Table 2: Comparison of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid with Related Compounds
| Property | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate | 3-Hydroxy-2-(trifluoromethyl)benzoic acid |
|---|---|---|---|
| Molecular Formula | C8H5F3O4 | C10H9F3O4 | C8H5F3O3 |
| Molecular Weight | 222.12 g/mol | 250.17 g/mol | 206.12 g/mol |
| Key Structural Difference | Reference compound | Ethyl ester with -OCF3 at 5-position | -OH at 3-position; -CF3 at 2-position |
| Melting Point | 132-133°C | Not specified in available data | Not directly comparable |
The differences in substitution pattern and functional groups among these compounds can significantly affect their physicochemical properties, reactivity patterns, and potential biological activities .
Structure-Property Relationships
Several important structure-property relationships can be identified:
| Supplier | Product/Catalog Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 094826 | 95+% | 250 mg | $341 |
| Matrix Scientific | 094826 | 95+% | 1 g | $756 |
| AK Scientific | 2110AC | Not specified | 1 g | $660 |
| American Custom Chemicals | HCH0063471 | 95.00% | 1 g | $1155 |
| Alichem | 773873500 | Not specified | 1 g | $1445.3 |
| Career Henan Chemical Co | Not specified | 98% | 1 g | $1.00* |
*This price appears unusually low and may reflect bulk pricing or other special conditions .
The significant price variation among suppliers suggests differences in synthesis methods, purification procedures, or market positioning strategies.
Analytical Methods
Key Spectroscopic Features
The compound would likely exhibit characteristic spectroscopic features:
-
In ¹H NMR, the aromatic protons would show specific splitting patterns influenced by the substituents.
-
The ¹⁹F NMR would display signals characteristic of the trifluoromethoxy group.
-
IR spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretch), hydroxyl (O-H stretch), and C-F stretching vibrations.
Future Research Directions
Emerging Applications
The growing interest in fluorinated compounds in pharmaceutical and agrochemical research suggests potential emerging applications for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid:
-
As a building block in the development of PET (Positron Emission Tomography) imaging agents, where fluorinated compounds are particularly valuable.
-
In the development of advanced materials with specific electronic or surface properties, leveraging the unique characteristics of the trifluoromethoxy group.
-
As a component in specialized analytical reagents or derivatization agents where the specific reactivity of its functional groups might be advantageous.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume